2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential proteins in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been shown to inhibit cdks . These compounds may bind to the active site of CDKs, inhibiting their activity and altering cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that this compound may affect cell cycle regulation pathways . Inhibition of CDKs can lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have demonstrated cytotoxic activities against various cancer cell lines . These compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Action Environment
Similar pyrazolo[1,5-a]pyrimidine compounds have shown good solid-state emission intensities, suggesting that their optical properties may be influenced by the structural selection .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with membrane-bound pyrophosphatases (mPPases), inhibiting their activity and affecting cellular energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting mPPases, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, forming stable complexes that inhibit their kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. Additionally, it interacts with mPPases, inhibiting their ability to hydrolyze pyrophosphate and disrupt proton or sodium ion transport across membranes . These interactions result in altered cellular energy metabolism and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and mPPases, resulting in persistent cell cycle arrest and reduced cellular energy production . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDKs and mPPases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s impact on cellular energy metabolism and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. The compound’s inhibition of mPPases also affects metabolic flux, leading to altered levels of key metabolites such as ATP and pyrophosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell . For example, it can localize to the mitochondria, where it interacts with mitochondrial proteins and affects energy metabolism . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids using a Suzuki–Miyaura cross-coupling reaction . This reaction is often carried out under mild conditions with a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine ring enhances its solubility and potential for interaction with biological targets, setting it apart from other pyrazolo[1,5-a]pyrimidine derivatives.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-18(21-7-9-24-10-8-21)22-17(19-13)12-15(20-22)14-5-3-4-6-16(14)23-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJYGIRBERIYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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